An In-depth Technical Guide to Amylamine (n-Pentylamine)
An In-depth Technical Guide to Amylamine (n-Pentylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylamine, also known as n-pentylamine, is a primary aliphatic amine that serves as a versatile building block and intermediate in organic synthesis. Its utility spans various industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, and dyes.[1] This guide provides a comprehensive overview of amylamine, focusing on its chemical identity, physicochemical properties, synthesis, reactivity, and applications relevant to drug discovery and development. Detailed experimental protocols and safety information are also included to support laboratory research.
Chemical Identity and Synonyms
Amylamine is a straight-chain primary amine with a five-carbon alkyl group. Its fundamental identification details and a list of common synonyms are provided below.
| Identifier | Value |
| CAS Number | 110-58-7[2][3][4][5] |
| IUPAC Name | Pentan-1-amine[6] |
| Molecular Formula | C₅H₁₃N[2][3][5] |
| Molecular Weight | 87.16 g/mol [2][5][7] |
| InChI Key | DPBLXKKOBLCELK-UHFFFAOYSA-N[7] |
Synonyms: n-Amylamine, Pentylamine, 1-Aminopentane, 1-Pentanamine, Monoamylamine, Norleucamine.[2][4][5][6][7][8]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of amylamine is presented in the following table, providing essential data for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [4][5] |
| Odor | Ammonia-like, fishy | [4][5] |
| Melting Point | -55 °C to -50 °C | [5][7] |
| Boiling Point | 104 °C | [5][7] |
| Density | 0.752 g/mL at 25 °C | [5][7] |
| Flash Point | 7 °C (44.6 °F) | |
| Solubility | Soluble in water, alcohol, and ether | [5][9] |
| pKa | 10.63 at 25 °C | [5] |
| Refractive Index (n20/D) | 1.411 | [5][7] |
| Vapor Density | 3.01 (vs. air) | [7] |
Spectroscopic Data
-
¹H NMR (90 MHz, CDCl₃): Chemical shifts (ppm) at approximately 2.68 (t, 2H, -CH₂-NH₂), 1.40 (m, 4H, -CH₂-CH₂-CH₂-), and 0.91 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃): Chemical shifts (ppm) at approximately 42.4, 33.8, 29.3, 22.7, and 14.1.
-
IR Spectrum: Characteristic N-H stretching for a primary amine is observed as a pair of bands in the region of 3300-3500 cm⁻¹.
-
Mass Spectrum (EI): The molecular ion peak (M+) is observed at m/z = 87. A prominent base peak is typically seen at m/z = 30, resulting from alpha-cleavage, which is characteristic of primary amines.
Synthesis and Reactivity
Synthesis Methods
Amylamine can be synthesized through several established routes in organic chemistry.
-
Reductive Amination of Valeraldehyde: This is a common laboratory and industrial method where valeraldehyde (pentanal) is reacted with ammonia in the presence of a reducing agent. The reaction proceeds via an imine intermediate which is then reduced to the primary amine. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/catalyst).
-
Reduction of Valeronitrile: Valeronitrile (pentanenitrile) can be reduced to amylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Amination of Alkyl Halides: Amylamine can also be produced from the reaction of amyl chlorides with ammonia.[2] This method may also yield secondary and tertiary amines as byproducts.
Chemical Reactivity
As a primary amine, amylamine exhibits typical nucleophilic and basic properties.
-
Basicity: It readily reacts with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily participating in reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).
-
Applications in Research and Drug Development
Amylamine is a key intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).
-
Scaffold for Drug Candidates: The pentyl group can be incorporated into larger molecules to modulate their lipophilicity and binding characteristics. For instance, amylamine is used in the synthesis of 4-quinolone-3-carboxamides, which have been investigated as potent ligands for cannabinoid receptors (CB2R).
-
Synthesis of N-alkyl Sulfonamides: It serves as a precursor for N-pentyl sulfonamides, a functional group present in various therapeutic agents.
-
Functionalizing Reagent: Amylamine is generally used to introduce a pentylamino group into target molecules to alter their physicochemical and biological properties.[2]
Experimental Protocols
Representative Protocol 1: Synthesis of n-Pentylamine via Reductive Amination of Valeraldehyde
This protocol is a generalized procedure based on established methods for reductive amination. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Valeraldehyde (pentanal)
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve valeraldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) to the cooled aldehyde solution while stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
Re-cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.
-
Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude n-pentylamine.
-
The product can be further purified by distillation if necessary.
Protocol 2: Surface Modification of TEM Grids using Amylamine Glow Discharge
This protocol describes a method for rendering transmission electron microscopy (TEM) grids hydrophilic and positively charged, which is beneficial for the adsorption of certain biological macromolecules.
Materials:
-
TEM grids with a support film (e.g., carbon)
-
Amylamine (n-pentylamine)
-
Glow discharge system
-
Filter paper
-
Micro-pipette
-
Clean glass slide
Procedure:
-
Place the TEM grids, with the support film facing up, onto a clean glass slide and place it in the center of the glow discharge chamber.
-
Cut a small piece of filter paper and place it in the chamber next to the glass slide.
-
Using a micro-pipette, apply 1-3 drops (approximately 50 µL each) of amylamine onto the filter paper.
-
Close the chamber and run the glow discharge protocol. A change in the plasma color from violet (air) to blue is indicative of the presence of amylamine vapor.
-
The polarity of the system should be set to positive. The current and time can be adjusted as needed for the specific application.
-
After the treatment, vent the chamber and remove the grids.
-
Store the treated grids in a clean container and use them within a short period (e.g., 1 hour) for optimal results.
-
Safely discard the filter paper and clean the interior of the chamber with a suitable solvent like 70% ethanol.
Biological Activity and Signaling Pathways
While not a signaling molecule itself, amylamine is a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various endogenous and exogenous amines. In vivo and in vitro studies have demonstrated that amylamine is metabolized by MAO in several species.[10] This interaction is significant as MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases. The metabolism of amylamine by MAO involves the oxidative deamination of the primary amine group.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 3. How might you prepare pentylamine from the following starting materials?(.. [askfilo.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
